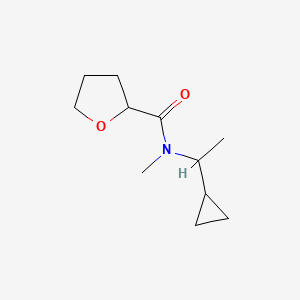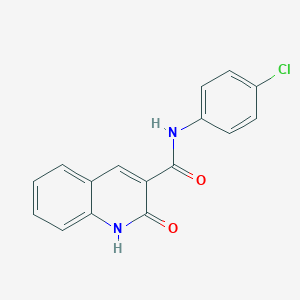
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and subsequently developed by the pharmaceutical company Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly for the treatment of solid tumors.
作用机制
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide exerts its anticancer effects by inhibiting RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis. This results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit DNA repair pathways, further enhancing its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of ribosomal RNA synthesis, activation of the p53 pathway, and inhibition of DNA repair pathways. It has also been shown to induce apoptosis in cancer cells, while sparing normal cells.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide is its selectivity for cancer cells, sparing normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, this compound has also been shown to have limited efficacy against certain types of cancer, and its mechanism of action may be subject to resistance.
未来方向
There are several potential future directions for the development of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide, including the investigation of its efficacy in combination with other therapies, the identification of biomarkers for patient selection, and the development of more potent and selective analogs. This compound may also have potential applications in other diseases, such as viral infections and autoimmune disorders. Further research is needed to fully understand the potential of this promising anticancer agent.
合成方法
The synthesis of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide involves several steps, including the use of a palladium-catalyzed coupling reaction to form the key cyclopropyl moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of this compound is a complex and challenging process, requiring expertise in synthetic organic chemistry.
科学研究应用
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to selectively inhibit RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy against a range of solid tumors, including breast, ovarian, and pancreatic cancer, both as a single agent and in combination with other therapies.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(9-5-6-9)12(2)11(13)10-4-3-7-14-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQZOGCCYHJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)

![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)


![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)



